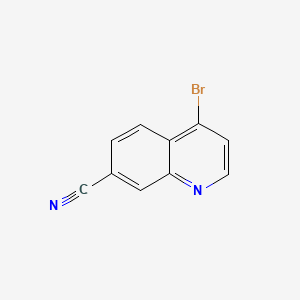

4-Bromoquinoline-7-carbonitrile

Vue d'ensemble

Description

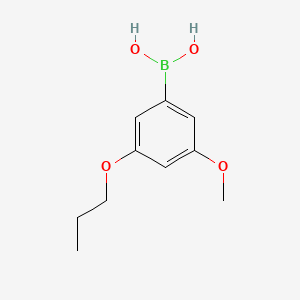

4-Bromoquinoline-7-carbonitrile is a chemical compound with the molecular formula C10H5BrN2 and a molecular weight of 233.06 . It is primarily used for research and development purposes .

Synthesis Analysis

Quinoline, the core structure of 4-Bromoquinoline-7-carbonitrile, can be synthesized using various methods. Classical methods include the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols . More recent techniques involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis

The molecular structure of 4-Bromoquinoline-7-carbonitrile consists of a benzene ring fused with a pyridine moiety, which is a common structure in nitrogen-containing heterocycles .Chemical Reactions Analysis

The synthesis of quinoline derivatives, including 4-Bromoquinoline-7-carbonitrile, often involves functionalization at different positions of the quinoline moiety . This allows for varying pharmacological activities of its derivatives .Applications De Recherche Scientifique

4-Bromoquinoline-7-carbonitrile serves as a critical scaffold in the development of various compounds with significant biological activities. This chemical entity has been explored across multiple domains, including antimalarial, anticancer, and analytical chemistry applications. The following paragraphs detail its versatility in scientific research, excluding drug use, dosage, and side effects, as per the specified requirements.

Antimalarial and Antitumor Applications

4-Bromoquinoline-7-carbonitrile derivatives have been pivotal in synthesizing novel antimalarial and anticancer agents. For instance, chloroquine and its derivatives, which share a structural resemblance to 4-Bromoquinoline-7-carbonitrile, have been repurposed for managing various diseases beyond malaria, including certain cancer types. This repurposing underscores the compound's biochemical properties that inspire novel therapeutic applications, highlighting its role in anticancer combination chemotherapy (Njaria, Okombo, Njuguna, & Chibale, 2015).

Analytical Chemistry and Sensor Development

In analytical chemistry, 4-Bromoquinoline-7-carbonitrile derivatives are utilized in developing sensitive and selective sensors for detecting metal ions. These compounds, due to their structural features, allow for the synthesis of novel agents that can detect various ions, thereby playing a significant role in environmental monitoring and analytical applications (Belcher, 1949).

Organic Light-Emitting Diodes (OLEDs)

The structural modularity of 4-Bromoquinoline-7-carbonitrile makes it an excellent candidate for creating organic semiconductors used in OLED technology. This application is crucial in the development of 'metal-free' infrared emitters, showcasing the compound's potential in enhancing the performance and efficiency of OLEDs, thereby contributing to the advancement of organic optoelectronics (Squeo & Pasini, 2020).

Drug Discovery and Development

4-Bromoquinoline-7-carbonitrile serves as a foundational structure in drug discovery, facilitating the development of new therapeutic agents, especially in tackling tuberculosis and other infectious diseases. Its structural analogs and derivatives are continuously explored to enhance their therapeutic efficacy and to overcome resistance issues associated with existing treatments (Grosset, Singer, & Bishai, 2012).

Safety And Hazards

4-Bromoquinoline-7-carbonitrile is primarily used for research and development purposes and is not intended for medicinal or household use . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Orientations Futures

Quinoline and its derivatives, including 4-Bromoquinoline-7-carbonitrile, have versatile applications in the fields of industrial and synthetic organic chemistry, and they play a major role in medicinal chemistry . Future research may focus on greener and more sustainable chemical processes for the synthesis of quinoline derivatives .

Propriétés

IUPAC Name |

4-bromoquinoline-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-9-3-4-13-10-5-7(6-12)1-2-8(9)10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVXRLZYRFHOAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677800 | |

| Record name | 4-Bromoquinoline-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromoquinoline-7-carbonitrile | |

CAS RN |

1242063-18-8 | |

| Record name | 4-Bromoquinoline-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromoquinoline-7-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Isopropyl-2-methyl-1H-benzo[D]imidazole](/img/structure/B594861.png)

![1,2,6,9-Tetraazaspiro[4.4]nonane](/img/structure/B594874.png)